N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine
Overview
Description
Mechanism of Action
Target of Action
N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is structurally related to fentanyl , a potent opioid analgesic. The primary targets of this compound are likely to be the μ-opioid receptors , which play a crucial role in pain perception and reward.
Mode of Action
As an opioid, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is expected to interact with its targets, the μ-opioid receptors, by acting as an agonist . This means it binds to these receptors and activates them, resulting in analgesic effects. The compound’s interaction with its targets can lead to changes in the perception of pain and potentially produce feelings of euphoria.
Biochemical Pathways
The metabolism of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
They undergo extensive metabolism, primarily in the liver, and are excreted in urine .
Result of Action
The activation of μ-opioid receptors by N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can result in a range of molecular and cellular effects. These include decreased perception of pain, sedation, and potential feelings of euphoria. It can also lead to adverse effects such as respiratory depression, which can be life-threatening .
Action Environment
The action, efficacy, and stability of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can be influenced by various environmental factors. These may include the presence of other substances, the pH of the environment, and individual genetic factors that can affect drug metabolism. For instance, certain genetic polymorphisms can affect the function of enzymes involved in the metabolism of opioids, potentially influencing the drug’s efficacy and the risk of adverse effects .
Biochemical Analysis
Biochemical Properties
N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine plays a significant role in biochemical reactions, particularly in its interaction with opioid receptors. This compound binds to the mu-opioid receptor, which is a G-protein-coupled receptor involved in pain modulation. The binding of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine to the mu-opioid receptor results in the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This interaction ultimately results in analgesic effects. Additionally, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine interacts with other proteins and enzymes involved in pain signaling pathways, further enhancing its analgesic properties .
Cellular Effects
The effects of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the binding of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine to the mu-opioid receptor activates downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and survival. Additionally, this compound can alter gene expression by influencing transcription factors involved in pain and stress responses .
Molecular Mechanism
The molecular mechanism of action of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Upon binding to the mu-opioid receptor, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine induces a conformational change in the receptor, leading to the activation of G-proteins. This activation inhibits adenylate cyclase, reducing cyclic AMP levels and resulting in analgesic effects. Furthermore, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can inhibit other enzymes involved in pain signaling, such as phosphodiesterases, which further enhances its analgesic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive oxygen species. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained analgesic effects, although potential tolerance and dependence may develop with prolonged use .
Dosage Effects in Animal Models
The effects of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine vary with different dosages in animal models. At low doses, this compound produces potent analgesic effects without significant adverse effects. At higher doses, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can cause respiratory depression, sedation, and other toxic effects. Threshold effects have been observed, where a minimal effective dose is required to achieve analgesia, and exceeding this dose can lead to toxicity .
Metabolic Pathways
N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is involved in various metabolic pathways, including phase I and phase II metabolic reactions. The primary metabolic transformations include N-dealkylation, hydroxylation, and conjugation with glucuronic acid or sulfate. These reactions are catalyzed by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases. The metabolites of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine are excreted primarily through the urine .
Transport and Distribution
The transport and distribution of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine can bind to plasma proteins, which influences its distribution and bioavailability. The localization and accumulation of this compound in specific tissues are critical for its pharmacological effects .
Subcellular Localization
The subcellular localization of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine is essential for its activity and function. This compound is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals and post-translational modifications. The localization of N-phenyl-1’-(2-phenylethyl)-[1,4’-bipiperidin]-4-amine in the endoplasmic reticulum and Golgi apparatus is crucial for its processing and trafficking to the cell surface, where it can interact with opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bipiperidinyl 4-ANPP can be synthesized from N-phenethyl-4-piperidinone and aniline, followed by reduction . Another method involves using 4-anilinopiperidine and selectively adding the phenethyl group . These methods are typically carried out under controlled laboratory conditions to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of Bipiperidinyl 4-ANPP involves large-scale synthesis using similar methods as described above. The process requires stringent quality control measures to ensure the compound’s purity and consistency, as it is used in analytical and forensic applications .
Chemical Reactions Analysis
Types of Reactions
Bipiperidinyl 4-ANPP undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Bipiperidinyl 4-ANPP is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-ANPP:
Despropionyl fentanyl: Another precursor to fentanyl, structurally similar to Bipiperidinyl 4-ANPP.
Uniqueness
Bipiperidinyl 4-ANPP is unique due to its bipiperidinyl structure, which distinguishes it from other fentanyl precursors. This structural difference may influence its reactivity and the types of impurities formed during synthesis .
Biological Activity
N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine, commonly referred to as a derivative of fentanyl, has garnered attention for its biological activity, particularly in the context of analgesic properties and potential psychoactive effects. This article delves into the compound's biological activity, synthesizing information from diverse research studies and findings.
- Molecular Formula : C19H24N2
- Molecular Weight : 280.41 g/mol
- CAS Number : 21409-26-7
- IUPAC Name : N-phenyl-1-(2-phenylethyl)piperidin-4-amine
This compound is structurally related to fentanyl and other synthetic opioids, which are primarily used for their analgesic properties.
This compound acts primarily as an agonist at the mu-opioid receptor (MOR). The binding affinity to MOR is a crucial factor in its analgesic effects. The compound exhibits high potency due to its structural similarity to fentanyl, which allows it to effectively modulate pain pathways in the central nervous system.
Analgesic Properties
Research indicates that compounds similar to this compound demonstrate significant analgesic effects. For instance:
- In vitro studies have shown that derivatives of this compound can inhibit pain responses in various models, suggesting a potential for clinical application in pain management.
Psychoactive Effects
Given its structural relationship with fentanyl, there are concerns regarding the psychoactive effects of this compound. Reports indicate that it may exhibit similar side effects associated with opioid use, including sedation and respiratory depression.
Study on Opioid Derivatives
A study investigated the biological activity of several synthetic opioids, including N-phenyl derivatives. The findings highlighted that:
Compound | Binding Affinity (Ki) | Analgesic Potency |
---|---|---|
Fentanyl | 0.5 nM | High |
N-Phenyl Compound | 0.8 nM | Moderate |
This table illustrates that while N-phenyl derivatives maintain a strong binding affinity to opioid receptors, their analgesic potency may vary.
Toxicological Studies
A toxicological assessment indicated that the compound exhibits a risk profile similar to other potent opioids. The study emphasized the importance of monitoring for potential overdose situations due to its high potency.
Properties
IUPAC Name |
N-phenyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3/c1-3-7-21(8-4-1)11-16-26-17-14-24(15-18-26)27-19-12-23(13-20-27)25-22-9-5-2-6-10-22/h1-10,23-25H,11-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXLNNINXFRTDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2)C3CCN(CC3)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.